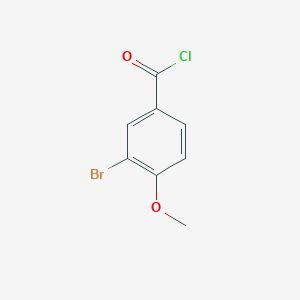

3-Bromo-4-methoxybenzoyl chloride

Description

3-Bromo-4-methoxybenzoyl chloride (CAS: Not explicitly provided in evidence; molecular formula inferred as C₈H₆BrClO₂) is a halogenated benzoyl chloride derivative. It is characterized by a bromine atom at the 3-position and a methoxy group at the 4-position on the benzene ring, with a reactive acyl chloride functional group. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for introducing bromine and methoxy-substituted benzoyl moieties into target molecules. For example, it has been employed in the synthesis of naphthalene derivatives via esterification reactions, as demonstrated in a 2011 study where it reacted with 2,7-dihydroxynaphthalene to form 2-(3-bromo-4-methoxyphenylcarbonyloxy)-2-hydroxynaphthalene .

Properties

IUPAC Name |

3-bromo-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAQIUYOLQEKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377795 | |

| Record name | 3-bromo-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81324-61-0 | |

| Record name | 3-bromo-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxybenzoyl chloride typically involves the chlorination of 3-Bromo-4-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Coupling reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions.

Coupling reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.

Major Products:

Amides and esters: Formed from nucleophilic substitution reactions.

Alcohols: Formed from reduction reactions.

Biaryl compounds: Formed from coupling reactions.

Scientific Research Applications

3-Bromo-4-methoxybenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Utility : this compound’s reactivity has been leveraged in synthesizing fluorescent naphthalene derivatives, highlighting its role in materials science .

- Comparative Stability: Derivatives with ethoxy groups exhibit lower thermal stability than methoxy-only analogues, as noted in discontinued product listings .

- Regioselectivity : Substituent position (e.g., 3-bromo-5-ethoxy vs. 3-bromo-4-methoxy) significantly impacts reaction outcomes in Suzuki-Miyaura couplings .

Biological Activity

3-Bromo-4-methoxybenzoyl chloride is an organic compound characterized by its unique chemical structure, which includes a bromine atom and a methoxy group attached to a benzoyl chloride framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the synthesis of pharmaceutical agents. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

- Molecular Formula : C8H7BrClO2

- Molecular Weight : 235.49 g/mol

- Structure : The compound features a benzene ring substituted with a bromine atom at the 3-position and a methoxy group at the 4-position, leading to unique reactivity patterns that are exploited in various synthetic applications.

Biological Activity Overview

The biological activity of this compound primarily stems from its role as an acylating agent in organic synthesis. Its derivatives have been studied for their potential therapeutic effects against various diseases, including cancer and bacterial infections.

The mechanism by which this compound exhibits biological activity involves:

- Nucleophilic Substitution : The acyl chloride group is highly reactive towards nucleophiles, allowing for the formation of amides and esters, which can possess significant biological activities.

- Electrophilic Aromatic Substitution : The presence of bromine and methoxy groups can influence the reactivity of the benzene ring, facilitating further modifications that enhance biological potency.

Anticancer Activity

A study published in Cancer Research explored the synthesis of derivatives from this compound and their antiproliferative effects on melanoma and prostate cancer cells. The results indicated that certain derivatives exhibited improved activity in the low nanomolar range compared to their precursors, suggesting that structural modifications can significantly enhance therapeutic efficacy .

Antibacterial Properties

Research has also highlighted the antibacterial potential of compounds derived from this compound. A study indicated that these derivatives showed promising activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

| Derivative | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound X | 32 | Staphylococcus aureus |

| Compound Y | 16 | Escherichia coli |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 4-bromo-3-methoxybenzoic acid with thionyl chloride under reflux conditions. This method efficiently converts the carboxylic acid into an acyl chloride, which can then be utilized in further synthetic applications .

In industrial applications, this compound serves as an intermediate for producing specialty chemicals and pharmaceuticals. Its derivatives are being investigated for their roles in developing new therapeutic agents targeting various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.